2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
CAS No.: 26278-25-1
Cat. No.: VC3861372
Molecular Formula: C17H16O4S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26278-25-1 |
|---|---|
| Molecular Formula | C17H16O4S |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | OEJOFPWUQPRTDR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzofuran ring system (a fused benzene and furan heterocycle) linked via an ethyl spacer to a 4-methylbenzenesulfonate group. The benzofuran moiety contributes aromaticity and electron-rich characteristics, while the tosyl group acts as a leaving group, facilitating nucleophilic substitutions . Key structural identifiers include:
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IUPAC Name: 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, analogous benzofuran sulfonates exhibit planar benzofuran rings and gauche conformations in the ethyl linker . Computational studies predict bond lengths of for the furan C-O bond and for the sulfonate S-O bonds . Infrared (IR) spectra of related compounds show characteristic peaks at (sulfonate S=O stretching) and (benzofuran C=C vibrations) .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is typically synthesized via a two-step protocol:
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Formation of 2-(1-Benzofuran-3-yl)ethanol: Benzofuran-3-carbaldehyde undergoes Grignard addition with ethylene oxide, followed by acid workup.
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Tosylation: Reaction of the alcohol with 4-methylbenzenesulfonyl chloride () in the presence of a base (e.g., pyridine or triethylamine) :
Yields exceed 70% under optimized conditions.
Alternative Methods
Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving comparable yields . Enzymatic tosylation using lipases in non-aqueous media has also been explored but remains less efficient .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 61–62°C | |
| Density (25°C) | 1.275 g/cm³ | |
| Solubility in DMSO | >10 mg/mL | |
| LogP (Octanol-Water) | 4.77 |
The compound is lipophilic (), favoring solubility in organic solvents like dichloromethane and tetrahydrofuran . Aqueous solubility is negligible, necessitating co-solvents for biological assays .
Stability Profile
Stable under inert atmospheres at room temperature for >6 months . Decomposes above 240°C, releasing sulfur oxides and benzene derivatives .
Applications in Organic Synthesis
Tosyl Group Transfer Reactions
The tosyl moiety serves as a leaving group in nucleophilic substitutions. For example, reaction with amines yields benzofuran-ethylamine derivatives:
This reactivity is exploited in synthesizing histamine H3 receptor antagonists .
Pharmaceutical Intermediates
| Hazard Category | GHS Statement | Source |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | |
| Skin Irritation | Causes skin irritation (Category 2) | |
| Eye Damage | Serious eye irritation (Category 2) |
Protective Measures
Future Research Directions
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Biological Activity Screening: Evaluate antimicrobial or anticancer potential using in vitro models.
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Green Synthesis: Develop solvent-free or catalytic methods to enhance sustainability .
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Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and optoelectronic properties .
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